3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
5-cyclopropyl-2-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-11-6-10(8-3-4-8)13-14(11)7-9-2-1-5-12-9/h6,8-9,12-13H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFGZIUJKBWSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C(=O)C=C(N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula: CHNO
- Molecular Weight: 207.27 g/mol
- CAS Number: 2098048-35-0
The presence of a cyclopropyl group, a pyrrolidin-2-ylmethyl group, and a hydroxyl group on the pyrazole ring contributes to its unique chemical properties, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily mediated through interactions with specific molecular targets within biological systems. These interactions can influence various cellular signaling pathways, leading to physiological responses.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing neurotransmission and other signaling processes.
- Ion Channel Interaction: The compound may modulate ion channels, affecting cellular excitability and signaling.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that pyrazole derivatives, including this compound, possess antimicrobial properties. They have shown efficacy against various bacterial strains, suggesting potential use in treating infections.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
Neuroprotective Potential
Given its structural similarity to known neuroprotective agents, there is ongoing research into its effects on neurological disorders. Preliminary studies suggest it may protect neuronal cells from oxidative stress and apoptosis.
Research Findings and Case Studies
Several studies have explored the biological activity of pyrazole derivatives related to this compound:
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
3-Cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol is being investigated for its potential therapeutic effects in treating various diseases, particularly those affecting the central nervous system (CNS). Its unique structural features may contribute to its bioactivity, making it a candidate for drug development targeting neurological disorders, infections, and inflammatory diseases.
2. Biological Activity
Research indicates that this compound may exhibit antimicrobial properties and could serve as a lead compound in the development of new antibiotics. Its interaction with specific biological targets such as enzymes and receptors can modulate cellular signaling pathways, which is crucial for therapeutic efficacy .
3. Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. The pyrazole ring can be formed through reactions involving hydrazine and 1,3-diketones under acidic or basic conditions. The cyclopropyl group can be introduced via cyclopropanation reactions.
Case Studies
Case Study 1: Enzyme Inhibition
In a study focusing on pyrazole derivatives, compounds were evaluated for their ability to inhibit specific enzymes involved in inflammatory processes. Modifications to the pyrazole structure enhanced inhibitory potency against targets such as p38 MAPK, with IC50 values in the nanomolar range. This highlights the potential of this compound in developing anti-inflammatory drugs.
Case Study 2: CNS Targeting
Another study explored the effects of this compound on neurotransmitter systems. It was found to interact with serotonin receptors, suggesting its potential use as an antidepressant or anxiolytic agent. The structural modifications in the pyrazole framework were critical for enhancing receptor affinity and selectivity .
Industrial Applications
Beyond medicinal uses, this compound has potential applications in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for developing new products and technologies within the chemical industry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Analysis
- Substituent Effects: The cyclopropyl group in the target compound and analogs (e.g., 8o ) may enhance metabolic stability due to its rigid, non-planar structure. Hydroxyl vs. Amine Groups: The hydroxyl group at C5 in the target compound facilitates hydrogen bonding, which is critical for crystal packing (as seen in cyclopropane-diol analogs ). In contrast, the amine group in may alter solubility and target affinity.
Synthesis Methods :
- High-temperature reactions (180°C, acetonitrile) are used for cyclopropyl-pyridine hybrids , whereas pyrrolidine-containing compounds may require milder conditions (unreported here).
- Crystallization via slow ether diffusion (used in ) could apply to the target compound to obtain single crystals for structural validation.
- Biological Activity: DHODH inhibitors (e.g., 8o ) often feature pyrazole cores with electron-withdrawing groups (e.g., difluorophenoxy), suggesting the target compound’s hydroxyl and pyrrolidinyl groups might modulate similar activity. Antiproliferative pyrazole derivatives (e.g., 4,4’-bis(pyrazol-5-ol) ) highlight the scaffold’s versatility, though substituents dictate specificity.
Structural Data from Crystallography
- Cyclopropane-diol analogs (e.g., ) exhibit axial hydroxyl groups and intermolecular O–H···O hydrogen bonds, forming centrosymmetric dimers. The target compound’s hydroxyl group may adopt a similar conformation, influencing solubility and stability.
- Bond lengths (e.g., N–C: 1.33–1.52 Å in ) and dihedral angles in related compounds provide benchmarks for computational modeling of the target structure.
Preparation Methods
Pyrazole Core Construction
The pyrazol-5-ol nucleus is commonly synthesized via condensation of hydrazines with β-ketoesters or β-diketones. For example, methyl 3-cyclopropyl-3-oxopropionate can be reacted with hydrazine or substituted hydrazines to form cyclopropyl-substituted pyrazolones or pyrazolols.
This step forms the pyrazole ring with the cyclopropyl substituent at the 3-position.
Cyclization and Functional Group Transformations
Some patents describe cyclization steps involving reagents like phosphorus oxychloride or Lawesson’s reagent to generate pyrazole derivatives with high purity and yield. These steps may be adapted to the target compound to ensure the correct substitution pattern and ring closure.
Representative Data Table of Preparation Steps
Research Findings and Notes
- The selectivity and yield of pyrazol-5-ol derivatives can be improved by controlling reaction temperature, solvent choice, and reagent stoichiometry.
- Organocatalytic methods using pyrrolidine salts have been reported for related pyrazolone derivatives, promoting efficient and sustainable synthesis with high atom economy.
- Modifications on the amine substituents at the N-1 position, such as pyrrolidinylmethyl groups, significantly influence biological activity and selectivity, highlighting the importance of precise synthetic control.
- Purification often involves crystallization from solvents like toluene or ethanol and drying under controlled temperature to obtain high purity products.
Q & A
Q. What are the established synthetic routes for 3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol?
- Methodological Answer : A common approach involves multi-step reactions starting with cyclopropane-containing precursors and pyrazole intermediates. For example, tandem Knoevenagel-Michael reactions under catalyst-free conditions (e.g., refluxing ethanol for 5 minutes) can yield bis-pyrazol-5-ol derivatives with >90% efficiency . Cyclopropane groups are typically introduced via nucleophilic substitution or cross-coupling reactions, as seen in analogues like 3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine .
Q. Key Synthesis Parameters :
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Knoevenagel-Michael | Ethanol, reflux (5 min) | 93–99% | |
| Cyclopropane functionalization | THF, n-BuLi, −78°C to rt | ~70% (estimated) |
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns. Use SHELX software for refinement, particularly for resolving twinned or high-resolution data .
- NMR Spectroscopy : H/C NMR identifies substituent positions (e.g., cyclopropyl CH at δ 0.8–1.2 ppm, pyrrolidine N-CH at δ 3.2–3.5 ppm) .
- IR Spectroscopy : Confirms hydroxyl (3200–3500 cm) and pyrazole ring (1600–1650 cm) functionalities .
Q. How is purity assessed for this compound in academic settings?
- Methodological Answer :
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 min) to detect impurities <1% .
- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., CHNO: C 60.48%, H 6.71%, N 23.52%) .
Advanced Research Questions
Q. How can contradictions between NMR and XRD data be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism or solvent interactions). Strategies include:
- Variable-Temperature NMR : Identify equilibrium states (e.g., enol-keto tautomerism in pyrazol-5-ol derivatives) .
- DFT Calculations : Compare experimental XRD bond lengths/angles with computed values (software: Gaussian or ORCA) .
- Multi-Solvent Crystallization : Test if solvent polarity stabilizes specific conformers .
Q. What strategies optimize reaction yields for analogues with bulky substituents?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves cyclopropane ring stability .
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for pyrrolidine amines to prevent side reactions .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of sterically hindered intermediates .
Q. How does stereochemistry influence bioactivity in neuroprotective or antitumor assays?
- Methodological Answer :
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate R/S isomers .
- Molecular Docking : Map interactions with targets like HDAC enzymes or NMDA receptors (software: AutoDock Vina) .
- In Vitro Assays : Compare IC values of enantiomers in cell viability assays (e.g., SH-SY5Y neurons or MCF-7 breast cancer cells) .
Q. Example Bioactivity Data :
| Assay Type | Target | IC (μM) | Reference |
|---|---|---|---|
| Neuroprotection | NMDA receptor | 0.8–1.2 | |
| Antitumor | HDAC inhibition | 2.5–3.5 |
Data Contradiction Analysis
Q. Why do reported melting points vary for structurally similar pyrazol-5-ol derivatives?
- Methodological Answer : Variations arise from polymorphic forms or hydrate/solvate formation. Mitigation steps:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
